molecular formula C25H28N2O B12520327 N~2~-(Triphenylmethyl)-D-isoleucinamide CAS No. 663156-42-1

N~2~-(Triphenylmethyl)-D-isoleucinamide

Cat. No.: B12520327
CAS No.: 663156-42-1
M. Wt: 372.5 g/mol
InChI Key: AEMZNBUQJOZQFO-AUSIDOKSSA-N
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Description

N~2~-(Triphenylmethyl)-D-isoleucinamide is a compound of significant interest in organic chemistry due to its unique structure and properties. It consists of a D-isoleucinamide backbone with a triphenylmethyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Triphenylmethyl)-D-isoleucinamide typically involves the protection of the amino group of D-isoleucine followed by the introduction of the triphenylmethyl group. One common method involves the reaction of D-isoleucine with triphenylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of N2-(Triphenylmethyl)-D-isoleucinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods also incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N~2~-(Triphenylmethyl)-D-isoleucinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N~2~-(Triphenylmethyl)-D-isoleucinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(Triphenylmethyl)-D-isoleucinamide involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. This steric effect can modulate the activity of the target protein, leading to various biological effects. The compound may also participate in hydrogen bonding and hydrophobic interactions, further contributing to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(Triphenylmethyl)-L-isoleucinamide
  • N~2~-(Triphenylmethyl)-D-valinamide
  • N~2~-(Triphenylmethyl)-L-valinamide

Uniqueness

N~2~-(Triphenylmethyl)-D-isoleucinamide is unique due to its specific stereochemistry and the presence of the triphenylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

663156-42-1

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

(2R,3R)-3-methyl-2-(tritylamino)pentanamide

InChI

InChI=1S/C25H28N2O/c1-3-19(2)23(24(26)28)27-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,23,27H,3H2,1-2H3,(H2,26,28)/t19-,23-/m1/s1

InChI Key

AEMZNBUQJOZQFO-AUSIDOKSSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C)C(C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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